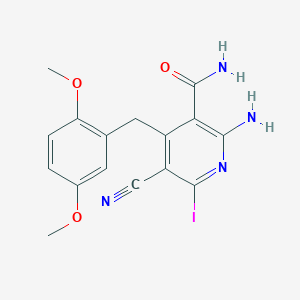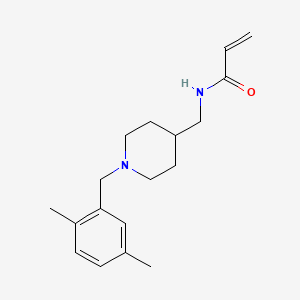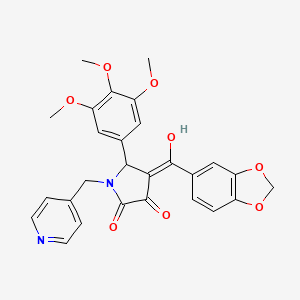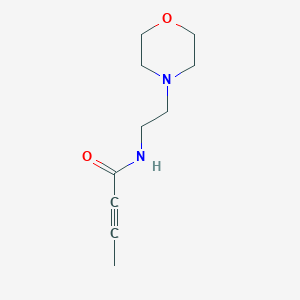![molecular formula C22H19N3O2S B11042372 2-[(4-methylphenyl)amino]-N-(naphthalen-1-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11042372.png)
2-[(4-methylphenyl)amino]-N-(naphthalen-1-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-メチルフェニル)アミノ]-N-(ナフタレン-1-イル)-4-オキソ-5,6-ジヒドロ-4H-1,3-チアジン-6-カルボキサミドは、チアジン誘導体のクラスに属する複雑な有機化合物です。
合成方法
合成ルートと反応条件
2-[(4-メチルフェニル)アミノ]-N-(ナフタレン-1-イル)-4-オキソ-5,6-ジヒドロ-4H-1,3-チアジン-6-カルボキサミドの合成は、通常、多段階の有機反応を伴います。一般的な合成ルートには、次の手順が含まれます。
チアジン環の形成: このステップでは、適切な前駆体を制御された条件下で環化させてチアジン環を形成します。
ナフチル置換: ナフタレン-1-イル基の付着は、カップリング反応を用いて行われ、多くの場合、触媒によって促進されます。
工業生産方法
この化合物の工業生産には、収率と純度を向上させるための上記の合成ルートの最適化が含まれる場合があります。高速液体クロマトグラフィー(HPLC)や再結晶などの技術が、最終生成物の精製によく用いられます。
化学反応解析
反応の種類
2-[(4-メチルフェニル)アミノ]-N-(ナフタレン-1-イル)-4-オキソ-5,6-ジヒドロ-4H-1,3-チアジン-6-カルボキサミドは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応するスルホキシドまたはスルホンを形成するために酸化することができます。
還元: 還元反応は、カルボニル基をアルコールに変換することができます。
置換: 親電子求核置換反応は、芳香環を修飾することができます。
一般的な試薬と条件
酸化: 過酸化水素やm-クロロ過安息香酸(mCPBA)などの試薬が使用されます。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)は、一般的な還元剤です。
置換: ハロゲン化剤と求核剤は、制御された温度と溶媒中で使用されます。
主な生成物
これらの反応から形成される主な生成物には、使用される反応条件と試薬に応じて、スルホキシド、スルホン、アルコール、およびさまざまな置換誘導体が含まれます。
科学研究への応用
2-[(4-メチルフェニル)アミノ]-N-(ナフタレン-1-イル)-4-オキソ-5,6-ジヒドロ-4H-1,3-チアジン-6-カルボキサミドは、いくつかの科学研究への応用があります。
医薬品化学: 癌細胞の増殖に関与する特定の酵素や経路を阻害する能力のために、抗癌剤としての可能性が探索されています。
生物学的研究: この化合物は、酵素阻害、受容体結合、細胞シグナル伝達経路に関する研究で使用されます。
工業的応用: これは、他の複雑な有機分子や医薬品の合成における中間体として役立ちます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenyl)amino]-N-(naphthalen-1-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazine ring.
Naphthyl Substitution: The attachment of the naphthalen-1-yl group is carried out using coupling reactions, often facilitated by catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.
化学反応の分析
Types of Reactions
2-[(4-methylphenyl)amino]-N-(naphthalen-1-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents and nucleophiles are used under controlled temperatures and solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
科学的研究の応用
2-[(4-methylphenyl)amino]-N-(naphthalen-1-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
作用機序
2-[(4-メチルフェニル)アミノ]-N-(ナフタレン-1-イル)-4-オキソ-5,6-ジヒドロ-4H-1,3-チアジン-6-カルボキサミドの作用機序は、特定の分子標的との相互作用を伴います。
酵素阻害: この化合物は、酵素の活性部位に結合し、その活性を阻害し、それによって細胞プロセスに影響を与えます。
受容体結合: これは、細胞表面の特定の受容体に結合し、シグナル伝達経路と細胞応答を調節することができます。
類似の化合物との比較
類似の化合物
- 2-[(4-メチルフェニル)アミノ]-N-(フェニル)-4-オキソ-5,6-ジヒドロ-4H-1,3-チアジン-6-カルボキサミド
- 2-[(4-メチルフェニル)アミノ]-N-(ナフタレン-2-イル)-4-オキソ-5,6-ジヒドロ-4H-1,3-チアジン-6-カルボキサミド
独自性
2-[(4-メチルフェニル)アミノ]-N-(ナフタレン-1-イル)-4-オキソ-5,6-ジヒドロ-4H-1,3-チアジン-6-カルボキサミドの独自性は、特定の置換パターンにあり、これはその類似体と比較して異なる生物学的活性と化学反応性を付与します。ナフタレン-1-イル基の存在は、特定の分子標的への結合親和性を高め、医薬品化学研究において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 2-[(4-methylphenyl)amino]-N-(phenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
- 2-[(4-methylphenyl)amino]-N-(naphthalen-2-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Uniqueness
The uniqueness of 2-[(4-methylphenyl)amino]-N-(naphthalen-1-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. The presence of the naphthalen-1-yl group enhances its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry research.
特性
分子式 |
C22H19N3O2S |
|---|---|
分子量 |
389.5 g/mol |
IUPAC名 |
2-(4-methylphenyl)imino-N-naphthalen-1-yl-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C22H19N3O2S/c1-14-9-11-16(12-10-14)23-22-25-20(26)13-19(28-22)21(27)24-18-8-4-6-15-5-2-3-7-17(15)18/h2-12,19H,13H2,1H3,(H,24,27)(H,23,25,26) |
InChIキー |
AEKJRCSYXSJEIB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)CC(S2)C(=O)NC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[7-(1H-tetrazol-1-yl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide](/img/structure/B11042297.png)

![N-({9-[(1-Acetyl-4-piperidyl)carbonyl]-1-oxa-9-azaspiro[5.5]undec-4-YL}methyl)benzamide](/img/structure/B11042302.png)
![5-(4-chlorophenyl)-6-(3-methoxyphenyl)-7-phenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11042315.png)
![ethyl [4-(3-amino-1-{2-[(2-fluorobenzyl)oxy]phenyl}-3-oxopropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B11042320.png)

![methyl 3-(7-methoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11042333.png)
![ethyl {4-[3-amino-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B11042337.png)


![N-{2-[Cyclohexyl(methyl)amino]ethyl}-2-butynamide](/img/structure/B11042354.png)
![4-{4-[(2-chlorobenzyl)oxy]phenyl}-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B11042361.png)


